3-Cyano-7-hydroxy-2h-1-benzopyran

Description

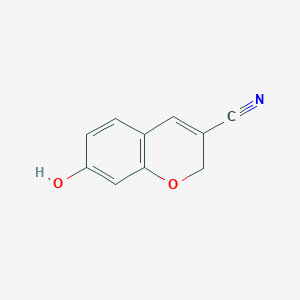

3-Cyano-7-hydroxy-2H-1-benzopyran is a benzopyran derivative characterized by a cyano (-CN) group at position 3 and a hydroxyl (-OH) group at position 6. The benzopyran core consists of a fused benzene and pyran ring system, which is a common scaffold in medicinal and materials chemistry due to its structural versatility. Though specific data for this compound are absent in the provided evidence, comparisons with structurally analogous derivatives (e.g., benzoyl-, methoxy-, or chloro-substituted benzopyrans) can elucidate substituent effects on physicochemical and synthetic properties.

Properties

Molecular Formula |

C10H7NO2 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

7-hydroxy-2H-chromene-3-carbonitrile |

InChI |

InChI=1S/C10H7NO2/c11-5-7-3-8-1-2-9(12)4-10(8)13-6-7/h1-4,12H,6H2 |

InChI Key |

IZLQTASAYHGKIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC2=C(O1)C=C(C=C2)O)C#N |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

3-Cyano-7-hydroxy-2H-1-benzopyran has demonstrated significant antimicrobial properties. It has been effective against various pathogens, including:

- Candida albicans : A common yeast that can cause infections in immunocompromised individuals.

- Staphylococcus aureus : A bacterium often responsible for skin infections and other serious conditions.

Research indicates that the compound's mechanism may involve disrupting the cell membrane integrity of these pathogens, thereby inhibiting their growth.

Anticancer Properties

The compound exhibits cytotoxic effects against several cancer cell lines, making it a candidate for anticancer drug development. Notable findings include:

- In vitro studies : Demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.

- Cell line specificity : Different cancer cell lines show varying sensitivity levels, suggesting potential for targeted therapies .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Induction of oxidative stress |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. This compound has been shown to:

- Reduce oxidative stress : By scavenging free radicals, it protects neuronal cells from damage.

- Alleviate neuroinflammation : It inhibits pro-inflammatory cytokines, which are implicated in neurodegenerative diseases .

Fluorescent Probes in Biological Research

The structural characteristics of this compound allow it to function as a fluorescent probe. Its applications include:

- Detection of biological species : It can be used to detect enzymes and other biomolecules in live cells.

- Monitoring cellular processes : Its fluorescence properties enable real-time observation of cellular activities and responses to stimuli .

Chemical Synthesis and Modification

The versatility of this compound in chemical synthesis has led to the development of various derivatives with enhanced properties:

- Synthesis of analogues : Modifications at the cyano or hydroxy groups can lead to compounds with improved biological activity or selectivity against specific targets.

Table 2: Synthetic Derivatives and Their Activities

| Derivative | Activity Type | Observations |

|---|---|---|

| 4-Methyl derivative | Enhanced anticancer | Increased potency in breast cancer |

| Hydroxylated analogue | Antimicrobial | Broader spectrum against bacteria |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Cyano-7-hydroxy-2H-1-benzopyran with structurally related benzopyran derivatives from the literature, focusing on substituent effects, synthesis, and spectral data.

Substituent Effects

- Cyano (-CN) vs.

- Hydroxyl (-OH) vs. Methoxy (-OCH₃): Hydroxyl groups (e.g., in 3c and 7b) contribute to hydrogen bonding, as seen in broad IR peaks at ~3556 cm⁻¹ , whereas methoxy groups (e.g., in 3d) exhibit characteristic OCH₃ signals in NMR (δ ~3.95 ppm) and IR (~1083 cm⁻¹) . The hydroxyl group in 3-Cyano-7-hydroxy may enhance solubility in polar solvents compared to methoxy analogues.

Physical and Spectral Properties

- Melting Points: Hydroxyl-substituted 3c (116°C) and 7b (171°C) have variable melting points, likely due to differences in hydrogen-bonding networks. Methoxy-substituted 3d (134°C) has a higher melting point than 3e (64°C) , highlighting steric and crystallinity effects. The cyano group in 3-Cyano-7-hydroxy may lower melting points relative to benzoyl analogues due to reduced intermolecular interactions.

- NMR Shifts: In 3d, the methoxy group causes a singlet at δ 3.95 ppm , while hydroxyl protons in 3c appear at δ 5.51–5.87 ppm .

Data Table: Comparative Analysis of Benzopyran Derivatives

Preparation Methods

Huisgen Cycloaddition for Triazole Formation

Click chemistry via Huisgen [2+3] cycloaddition enables the attachment of triazole rings to 7-propargyloxy-benzopyran intermediates. Using NaN₃, CuSO₄·5H₂O, and benzyl halides in dimethyl sulfoxide (DMSO)/water, this method introduces diverse aryl groups at the 7-position. While primarily used for derivatives, the protocol demonstrates the flexibility of this compound as a scaffold for further modification.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Spectral Characterization

Reaction Mechanism

The Knoevenagel condensation initiates with deprotonation of malononitrile by a base (e.g., alumina or amine residues in ethanol), generating a nucleophilic enolate. This attacks the carbonyl carbon of 2-hydroxybenzaldehyde, forming an aldol adduct that undergoes dehydration to an α,β-unsaturated nitrile. Intramolecular cyclization via nucleophilic aromatic substitution (NAS) at the ortho-hydroxy group completes the benzopyran structure.

Spectroscopic Validation

-

IR spectroscopy : Absorption bands at 2200–2170 cm⁻¹ (C≡N stretch) and 3100–3407 cm⁻¹ (N–H/O–H stretch) confirm nitrile and hydroxy groups.

-

¹H NMR : A singlet at δ 4.8–5.0 ppm corresponds to the pyran C–H proton, while δ 6.5–6.7 ppm integrates for amino groups in intermediates.

Industrial and Pharmacological Considerations

Scalability

Solvent-free and one-pot methods are preferred for industrial production due to reduced waste and operational costs. The use of basic alumina aligns with green chemistry principles, avoiding hazardous solvents.

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 3-Cyano-7-hydroxy-2H-1-benzopyran?

Methodological Answer:

- Reaction Conditions : Use refluxing ethanol or methanol as solvents, with catalytic acid (e.g., H₂SO₄) or base (e.g., KOH) to promote cyclization. For example, describes similar benzopyran derivatives synthesized via acid-catalyzed cyclization at 80–100°C .

- Precursor Selection : Start with 7-hydroxycoumarin derivatives and introduce the cyano group via nucleophilic substitution or nitrile addition. highlights the use of dimethylaminoethoxy substituents in coumarin synthesis, suggesting functional group compatibility .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures can isolate the product.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm hydroxyl (-OH) absorption near 3400–3480 cm⁻¹ and cyano (-C≡N) stretching around 2200–2250 cm⁻¹. and provide IR data for analogous compounds, such as 1665 cm⁻¹ (C=O) and 1597 cm⁻¹ (aromatic C=C) .

- NMR : H NMR should show a deshielded aromatic proton (δ 7.6–8.3 ppm) adjacent to the cyano group. C NMR will display a cyano carbon at δ ~115 ppm. and include detailed H and C NMR shifts for benzopyran derivatives .

- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 310 [M+H]⁺ in ) and fragmentation patterns to confirm the structure .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. and emphasize skin/eye protection due to acute toxicity (OSHA Category 4) and irritation risks .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust or vapors. recommends avoiding aerosol formation .

- Waste Disposal : Follow institutional guidelines for hazardous organic waste. specifies disposal via authorized chemical waste contractors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for benzopyran derivatives?

Methodological Answer:

- Comparative Analysis : Cross-reference NMR/IR data across studies. For example, reports C NMR lactone carbonyl signals at δ 163 ppm, while shows similar peaks at δ 161–163 ppm. Discrepancies may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .

- Computational Validation : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data. This helps identify misassignments in aromatic proton environments.

Q. What experimental strategies can elucidate the mechanism of biological activity for this compound?

Methodological Answer:

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., methoxy, hydroxy groups) and test antimicrobial efficacy. demonstrates that 7-substituted coumarins show enhanced activity against Gram-positive bacteria .

- Enzyme Assays : Use fluorescence quenching or SPR to study binding interactions with target enzymes (e.g., cytochrome P450). mentions daidzein (a benzopyran derivative) as a reference compound for estrogenic activity assays .

Q. How should stability studies be designed for this compound under varying conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- pH Stability : Test solubility and stability in buffers (pH 1–13). notes incompatibility with strong oxidizing agents, suggesting oxidative degradation pathways .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- Molecular Orbital Analysis : Calculate HOMO/LUMO energies (using Gaussian or ORCA) to identify electrophilic sites. The cyano group’s electron-withdrawing nature may direct nucleophilic attack to the α-position.

- MD Simulations : Simulate solvent interactions (e.g., ethanol, DMSO) to assess solubility and aggregation tendencies. ’s NMR data in CDCl₃ can validate simulations .

Q. How can researchers interpret complex splitting patterns in the 1^11H NMR spectra of benzopyran derivatives?

Methodological Answer:

- Coupling Constant Analysis : Use H-H COSY to resolve overlapping peaks. For example, reports a triplet at δ 2.78 ppm (J = 5.6 Hz) for a dimethylaminoethoxy side chain .

- NOESY Experiments : Identify spatial proximity between aromatic protons and substituents (e.g., cyano groups) to confirm regiochemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.